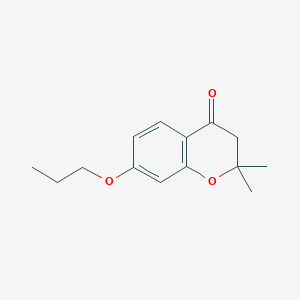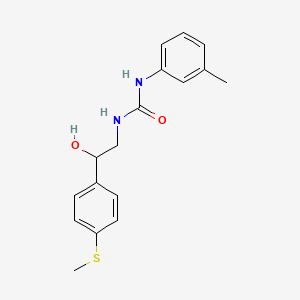![molecular formula C11H14N2O B2551870 4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine CAS No. 2199573-94-7](/img/structure/B2551870.png)
4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine, also known as CPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPMP is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various biological processes.
Aplicaciones Científicas De Investigación
Antiviral Activity of Pyrimidine Derivatives
Research on 2,4-diamino-6-hydroxypyrimidines substituted in position 5 has shown that these compounds can exhibit antiviral activity, particularly against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. These findings suggest the potential for pyrimidine derivatives in the development of antiretroviral drugs, highlighting their importance in medical chemistry and pharmaceutical research (Hocková et al., 2003).
Antifolate Properties
Another study on pyrimidine derivatives, specifically focusing on the synthesis and antifolate properties of 5,10-ethano-5,10-dideazaaminopterin, reveals the compound's potential in inhibiting dihydrofolate reductase (DHFR). This enzyme is a target for chemotherapy, particularly in treating cancer, suggesting that pyrimidine derivatives may play a role in cancer research and treatment (Degraw et al., 1992).
Chemical Synthesis and Process Research
The synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate in the production of the anticancer drug dasatinib, exemplifies the role of pyrimidine derivatives in the synthesis of pharmaceutical compounds. This research area involves optimizing synthesis conditions to improve yields and efficiency, which is crucial for drug development and manufacturing (Guo Lei-ming, 2012).
Biological and Pharmacological Evaluations
Studies on aminopyrimidine series of 5-HT1A partial agonists demonstrate the process of improving pharmacological properties, such as metabolic stability, of compounds for therapeutic use. This research underscores the importance of chemical modifications to enhance the activity and selectivity of potential drug candidates (Dounay et al., 2009).
Herbicidal Activities
Research into the structure and biological activities of specific pyrazolo[1,5-a]-pyrimidine derivatives indicates that these compounds may have herbicidal activities. Such studies are essential for developing new agrochemicals to improve crop protection (Li et al., 2006).
Mecanismo De Acción
Target of Action
The primary targets of the compound 4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine are acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase enzymes . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the breakdown of acetylcholine and other choline esters that function as neurotransmitters, while α-glucosidase is an enzyme responsible for breaking down carbohydrates into simple sugars .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It binds to the active sites of AChE, BChE, and α-glucosidase, preventing these enzymes from performing their normal functions . This interaction results in changes in the biochemical processes that these enzymes are involved in .
Biochemical Pathways
The inhibition of AChE, BChE, and α-glucosidase by this compound affects several biochemical pathways. The inhibition of AChE and BChE can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting neurotransmission . On the other hand, the inhibition of α-glucosidase can affect carbohydrate metabolism, potentially leading to a decrease in the breakdown and absorption of carbohydrates .
Pharmacokinetics
The compound’s ability to inhibit enzymes at the nanomolar level suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on AChE, BChE, and α-glucosidase. By inhibiting these enzymes, the compound can affect neurotransmission and carbohydrate metabolism, potentially leading to various physiological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the biological system in which the compound is acting .
Propiedades
IUPAC Name |
4-(cyclopent-3-en-1-ylmethoxy)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9-12-7-6-11(13-9)14-8-10-4-2-3-5-10/h2-3,6-7,10H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAHRIXBCOLZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OCC2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfonylamino]benzoic acid](/img/structure/B2551791.png)
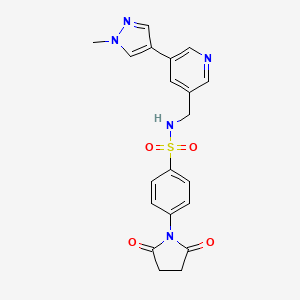
![N-butyl-2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2551796.png)

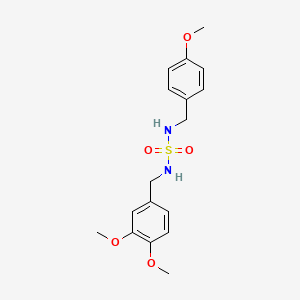
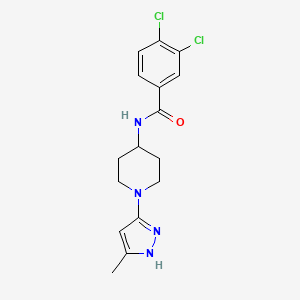
![N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2551800.png)
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2551801.png)

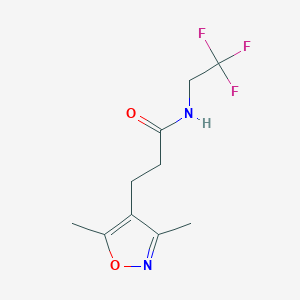
![7,9-Dimethyl-3-phenyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2551807.png)
